![molecular formula C8H13NO B13679852 1-(1-Azabicyclo[1.1.0]butan-3-yl)cyclopentanol](/img/structure/B13679852.png)
1-(1-Azabicyclo[1.1.0]butan-3-yl)cyclopentanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Azabicyclo[1.1.0]butan-3-yl)cyclopentanol is a unique chemical compound characterized by its bicyclic structure, which includes a nitrogen atom at one of the bridgeheads. This compound is part of the azabicyclo family, known for their strained ring systems that exhibit interesting chemical reactivity. The presence of the cyclopentanol moiety further enhances its chemical properties, making it a valuable compound in various scientific research fields.
准备方法
The synthesis of 1-(1-Azabicyclo[1.1.0]butan-3-yl)cyclopentanol typically involves the formation of the azabicyclo[1.1.0]butane core followed by the introduction of the cyclopentanol group. One common synthetic route includes the treatment of 1,1-dibromo-2-(chloromethyl)cyclopropane with methyl lithium to form bicyclo[1.1.0]butyl bromide. This intermediate is then treated with tert-butyl lithium to give bicyclo[1.1.0]butyl lithium, which can be further reacted to introduce the cyclopentanol group .
advancements in flow technology and other modern synthetic techniques may offer scalable methods for its production .
化学反应分析
1-(1-Azabicyclo[1.1.0]butan-3-yl)cyclopentanol undergoes a variety of chemical reactions, primarily driven by the strain in its bicyclic ring system. Common reactions include:
Ring-Opening Reactions: The strained ring system can undergo nucleophilic addition reactions, leading to the formation of cyclobutanes or azetidines.
Substitution Reactions: The nitrogen atom in the azabicyclo[1.1.0]butane core can participate in substitution reactions, often facilitated by strong bases such as tert-butyl lithium.
Oxidation and Reduction: The cyclopentanol moiety can undergo typical alcohol oxidation and reduction reactions, forming corresponding ketones or alkanes.
Major products from these reactions include functionalized azetidines and cyclobutanes, which are valuable intermediates in organic synthesis .
科学研究应用
1-(1-Azabicyclo[1.1.0]butan-3-yl)cyclopentanol has several applications in scientific research:
作用机制
The mechanism of action of 1-(1-Azabicyclo[1.1.0]butan-3-yl)cyclopentanol is primarily related to its ability to undergo strain-releasing reactions. The nitrogen atom in the azabicyclo[1.1.0]butane core can participate in nucleophilic addition and substitution reactions, leading to the formation of new chemical bonds and structures . The cyclopentanol group can also engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
相似化合物的比较
Similar compounds to 1-(1-Azabicyclo[1.1.0]butan-3-yl)cyclopentanol include other azabicyclo[1.1.0]butanes and cyclopentanol derivatives. Some notable examples are:
1-Azabicyclo[1.1.0]butane: Lacks the cyclopentanol group but shares the strained bicyclic core.
Cyclopentanol: A simpler compound without the azabicyclo structure, primarily used in different chemical contexts.
Functionalized Azetidines: Derived from azabicyclo[1.1.0]butanes, these compounds exhibit similar reactivity and applications.
The uniqueness of this compound lies in its combination of the strained azabicyclo core and the cyclopentanol group, offering a distinct set of chemical properties and reactivity .
属性
分子式 |
C8H13NO |
|---|---|
分子量 |
139.19 g/mol |
IUPAC 名称 |
1-(1-azabicyclo[1.1.0]butan-3-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C8H13NO/c10-8(3-1-2-4-8)7-5-9(7)6-7/h10H,1-6H2 |
InChI 键 |
GIRPYXGBHUYVRW-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)(C23CN2C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol](/img/structure/B13679772.png)
![Methyl 4-[(8-hydroxyoctyl)oxy]benzoate](/img/structure/B13679782.png)
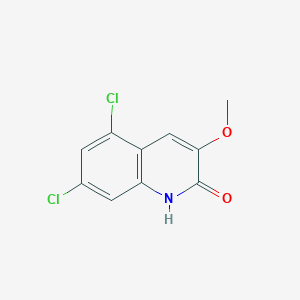
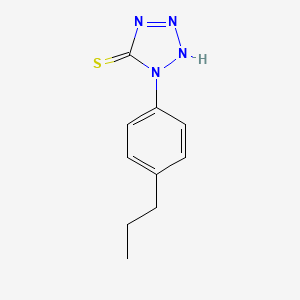
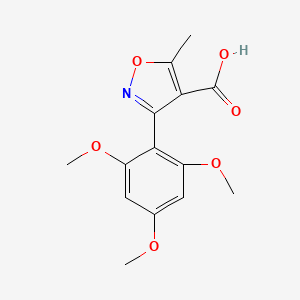
![8-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13679813.png)
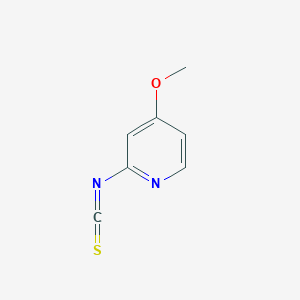
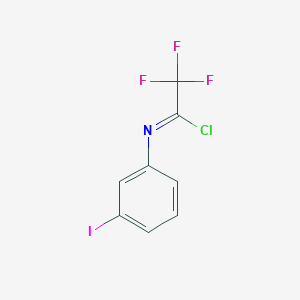

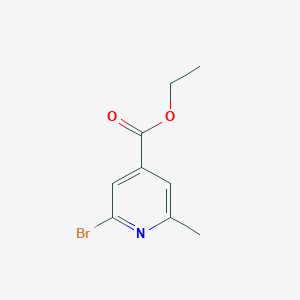
![2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13679836.png)
![9-(Trifluoromethyl)-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13679837.png)


